molecular formula C18H28N2O4 B105449 tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 180080-07-3

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B105449
CAS No.: 180080-07-3
M. Wt: 336.4 g/mol
InChI Key: LQKGPNIRNXMQCA-AWEZNQCLSA-N
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Description

Tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known by its CAS number 180080-07-3, is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its structural features suggest several avenues for biological activity, particularly in relation to its amino and ester functionalities.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O4C_{18}H_{28}N_{2}O_{4}, with a molecular weight of approximately 336.4 g/mol. The compound contains a tert-butyl group, an amino group, and a propanoate moiety, which may contribute to its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
CAS Number180080-07-3
Purity≥ 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been noted that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Interaction with Receptors : Given the presence of the amino group, this compound could potentially interact with neurotransmitter receptors or other signaling pathways. Amino acid derivatives are known to influence neurotransmission and could modulate receptor activity .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .

Case Studies

  • Neuroprotective Effects : A study examining the neuroprotective effects of amino acid derivatives found that compounds similar to this compound could reduce neuronal cell death in models of neurodegeneration. This was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .
  • Anti-inflammatory Activity : Research indicates that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The structure of this compound suggests potential anti-inflammatory activity through similar mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Due to its lipophilic nature, the compound is likely to have good gastrointestinal absorption.
  • Distribution : It may penetrate biological membranes effectively, although further studies are needed to confirm blood-brain barrier permeability.
  • Metabolism : As indicated by preliminary studies, it may be metabolized by cytochrome P450 enzymes, affecting its bioavailability and efficacy .

Properties

IUPAC Name

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKGPNIRNXMQCA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442588
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-07-3
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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